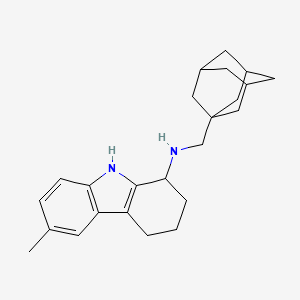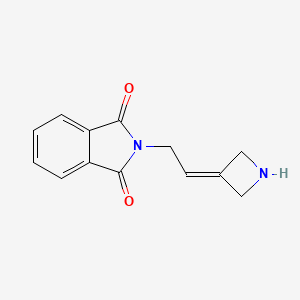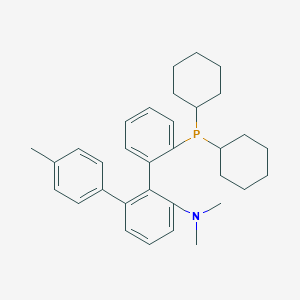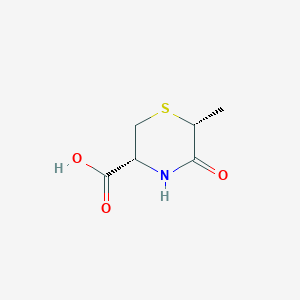
n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide is a compound that features a triazole ring attached to a pyridine ring, which is further connected to an isobutyramide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 6-chloropyridine-3-carboxamide with sodium azide to form the triazole ring. This intermediate is then reacted with isobutyryl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyridine ring or the triazole ring, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced forms of the pyridine or triazole rings.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Used in energetic materials.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Utilized in coordination chemistry.
Uniqueness
N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)isobutyramide is unique due to its specific combination of a triazole ring, pyridine ring, and isobutyramide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13N5O |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-8(2)11(17)15-9-3-4-10(13-5-9)16-7-12-6-14-16/h3-8H,1-2H3,(H,15,17) |
InChIキー |
SVKVFSQUIMKIBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)









![tert-Butyl 1-(1-((benzyloxy)carbonyl)piperidin-4-yl)-3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14911734.png)

![3-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14911741.png)
